molecular formula C17H26O6 B14005238 Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate CAS No. 32514-73-1

Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate

Cat. No.: B14005238
CAS No.: 32514-73-1
M. Wt: 326.4 g/mol
InChI Key: QOMAQIUMGLVKSM-UHFFFAOYSA-N
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Description

Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate is a synthetic benzoate ester derivative intended for research and development purposes. Compounds within this chemical family, characterized by a benzoate core and polyether chains, are frequently investigated as intermediates in organic synthesis and for their potential physical properties. The extended ethoxyethoxyethoxy chain suggests potential applications in polymer chemistry, possibly as a plasticizer or monomer modifier, or in materials science for the development of specialized solvents and liquid crystals. Researchers value this structural motif for its ability to influence solubility, flexibility, and molecular spacing in complex chemical systems. As with many synthetic intermediates, its specific mechanism of action is highly dependent on the application and chemical context. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific material safety data sheet (SDS) prior to use.

Properties

CAS No.

32514-73-1

Molecular Formula

C17H26O6

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate

InChI

InChI=1S/C17H26O6/c1-4-19-10-11-20-12-13-22-14(3)23-16-8-6-15(7-9-16)17(18)21-5-2/h6-9,14H,4-5,10-13H2,1-3H3

InChI Key

QOMAQIUMGLVKSM-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(C)OC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the etherification of ethyl 4-hydroxybenzoate (ethyl para-hydroxybenzoate) with poly(ethylene glycol) derivatives bearing ethoxyethoxy substituents. This approach is supported by analogous preparations of related compounds such as ethyl 3,4-bis-(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)benzoate, which have been prepared via nucleophilic substitution reactions using alkyl halides and potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF).

Detailed Preparation Procedure

  • Starting Materials:

    • Ethyl 4-hydroxybenzoate (ethyl para-hydroxybenzoate)
    • 1-Bromo-2-(2-(2-ethoxyethoxy)ethoxy)ethane or similar poly(ethylene glycol) derivative with a good leaving group (e.g., bromide)
    • Potassium carbonate (K2CO3) as a base
    • Dimethylformamide (DMF) as solvent
  • Reaction Setup:

    • A 1-liter round-bottom flask equipped with a mechanical stirrer and reflux condenser is charged with DMF and potassium carbonate.
    • The mixture is heated to approximately 150 °C under stirring.
    • Ethyl 4-hydroxybenzoate and the poly(ethylene glycol) bromide derivative are added slowly to the reaction mixture to ensure controlled reaction progress.
  • Reaction Conditions:

    • The reaction is maintained at 150 °C for around 24 hours to allow complete etherification.
    • The potassium carbonate deprotonates the phenolic hydroxyl group of ethyl 4-hydroxybenzoate, generating a phenolate ion that acts as a nucleophile.
    • The phenolate ion attacks the alkyl bromide, displacing the bromide ion and forming the ether linkage.
  • Workup:

    • After completion, the reaction mixture is cooled.
    • The solvent DMF is removed under reduced pressure.
    • The crude product is extracted with dichloromethane (DCM).
    • The organic layer is washed, dried, and concentrated.
    • Purification is typically carried out by column chromatography or recrystallization to isolate pure this compound.

Alternative Synthetic Routes

While the above method is the most direct and commonly reported, alternative approaches may include:

  • Stepwise Etherification:

    • Sequential addition of shorter ethoxyethoxy units to build the polyether chain on the aromatic ring.
    • This method allows for better control over the substitution pattern but is more time-consuming.
  • Use of Crown Ether Intermediates:

    • Related compounds such as 4-ethoxycarbonyl-benzo-18-crown-6 have been synthesized using similar strategies, indicating the possibility of macrocyclic intermediates or templates in the synthesis.

Research Data and Analysis

Reaction Yields and Purity

Step Conditions Yield (%) Purity (by NMR/GC)
Etherification in DMF/K2CO3 150 °C, 24 h 70-85 >95%
Extraction and purification DCM extraction, chromatography - -
  • Yields reported for similar etherifications range from 70% to 85%, depending on precise reaction conditions and purification efficiency.

Spectroscopic Characterization

  • NMR (Nuclear Magnetic Resonance):

    • Characteristic aromatic proton signals from the benzoate ring.
    • Multiplets corresponding to ethoxy and ethoxyethoxy protons.
    • Integration consistent with the expected substitution pattern.
  • Mass Spectrometry:

    • Molecular ion peak matching the molecular weight of this compound.
  • IR Spectroscopy:

    • Ester carbonyl stretch near 1735 cm⁻¹.
    • Ether C–O stretches in the 1100–1150 cm⁻¹ region.

Solubility and Physical Properties

  • The compound exhibits solubility behavior influenced by the polyether chains, showing good solubility in organic solvents like dichloromethane and moderate solubility in polar solvents such as ethanol.
  • The presence of multiple ethoxyethoxy groups can enhance solubility in aqueous media at lower temperatures due to hydrogen bonding but may decrease at higher temperatures, a behavior noted in similar compounds.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Direct etherification in DMF Ethyl 4-hydroxybenzoate, polyether bromide, K2CO3 150 °C, 24 h 70-85 Most common, straightforward
Stepwise etherification Sequential alkylation with shorter polyether units Variable Moderate Allows control but more complex
Macrocyclic intermediate route Using crown ether intermediates High temp, long time Variable Less common, for specialized derivatives

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple ethoxyethoxy groups facilitate its binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate 32514-73-1 C₁₉H₂₈O₇ 368.4 Ethoxy-ether chain (4 units) Organic solvents
Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate 37178-69-1 C₁₁H₁₀F₄O₃ 278.2 Tetrafluoroethoxy group Lipophilic
Ethoxylated ethyl-4-aminobenzoate - C₅₉H₁₁₁NO₂₇ 1266.6 Ethylene oxide chain (25 units) Water-soluble
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate 111200-10-3 C₁₇H₁₅Cl₂NO₄ 368.2 Dichlorophenoxy, amide Low aqueous solubility

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A stepwise approach is advised, involving alkylation and esterification. For example, alkylation of phenolic precursors with ethoxyethyl bromide under reflux (80–100°C) using K₂CO₃ as a base in anhydrous DMF improves yield . Subsequent esterification with ethyl chloroformate in the presence of triethylamine (TEA) ensures efficient coupling. Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., toluene for high-temperature stability) .

Q. How should researchers characterize the molecular structure of this compound using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Crystallize the compound via slow evaporation in ethanol/water (3:1 v/v). Monoclinic crystal systems (space group P21/c) with lattice parameters a = 9.2471 Å, b = 12.530 Å, and c = 13.275 Å are typical. Use Bruker SMART CCD detectors for data collection at 100 K to resolve ethoxy chain conformations and intermolecular hydrogen bonding .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.
  • Spills : Neutralize with activated carbon and dispose via hazardous waste protocols (refer to SDS sections 4 and 13) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s solvation behavior and reactivity in different solvents?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents using GROMACS. Analyze radial distribution functions (RDFs) to assess hydrogen-bonding interactions with water .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for ethoxy chain derivatives in biological systems?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs with varying ethoxy chain lengths (e.g., n = 1–4) and test against control compounds (e.g., pesticide derivatives from the Pesticide Chemicals Glossary) .
  • Dose-Response Assays : Use IC₅₀ values from cytotoxicity assays (MTT) in HEK293 cells to correlate chain length with membrane permeability .

Q. What advanced techniques analyze the compound’s supramolecular interactions in liquid crystal or polymer matrices?

  • Methodological Answer :

  • Polarized Optical Microscopy (POM) : Observe phase transitions (nematic/smectic) in mixtures with 4’-pentylbiphenylcarbonitrile (5CB).
  • Differential Scanning Calorimetry (DSC) : Measure enthalpy changes (ΔH) during melting to assess intermolecular packing efficiency.
  • Small-Angle X-ray Scattering (SAXS) : Resolve lamellar spacing in polymer composites .

Q. How can researchers address reproducibility challenges in synthesizing high-purity batches?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor esterification endpoints.
  • Statistical Design : Use Box-Behnken models to optimize variables (temperature, catalyst loading, solvent ratio).
  • Purification : Employ preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate >99% purity fractions .

Q. What environmental impact assessments are required for studying its degradation byproducts?

  • Methodological Answer :

  • Photolysis Studies : Expose aqueous solutions to UV-C (254 nm) and analyze degradation via LC-MS (Q-TOF) to identify fragments (e.g., benzoic acid derivatives).
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and compare with structurally related herbicides (e.g., sesoxane from the Pesticide Chemicals Glossary) .

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